1-(3-Chlorobenzoyl)-4-(naphthalene-2-sulfonyl)piperazine
Description
Properties
IUPAC Name |
(3-chlorophenyl)-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c22-19-7-3-6-18(14-19)21(25)23-10-12-24(13-11-23)28(26,27)20-9-8-16-4-1-2-5-17(16)15-20/h1-9,14-15H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXXUDKCXYJLPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chlorobenzoyl)-4-(naphthalene-2-sulfonyl)piperazine is a compound with diverse biological activities, primarily due to its structural characteristics that include a piperazine core and sulfonyl and chlorobenzoyl substituents. Its molecular formula is C21H19ClN2O3S, with a molecular weight of 414.9 g/mol, indicating potential for various pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | C21H19ClN2O3S |
| Molecular Weight | 414.9 g/mol |
| Purity | Typically 95% |
| Complexity Rating | 657 |
The compound's structure allows for interactions with various biological targets, influencing its efficacy in therapeutic applications.
The biological activity of this compound is attributed to its ability to modulate receptor functions, particularly through antagonism of prostaglandin receptors. This mechanism is significant in contexts such as inflammation and pain management, where prostaglandins play a crucial role .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For example, it has been shown to exhibit cytotoxic effects against various cancer cell lines, including:
- Jurkat cells (a model for T-cell leukemia)
- HT29 cells (a colorectal cancer cell line)
The compound's effectiveness is often measured by its IC50 values, which indicate the concentration required to inhibit cell growth by 50%. Research has demonstrated that compounds with similar structures can achieve IC50 values in the low micromolar range, suggesting promising anticancer properties .
Case Studies
- Study on Prostaglandin Receptor Antagonism : In a study investigating the effects of piperazine derivatives on prostaglandin receptors, this compound was identified as a potent antagonist of the FP receptor. This action could potentially reduce preterm labor symptoms and other prostaglandin-related conditions .
- Cytotoxicity Assessment : A comparative analysis of various sulfonamide derivatives revealed that this compound exhibited significant cytotoxicity against cancer cell lines, outperforming several standard chemotherapeutic agents in terms of growth inhibition .
Pharmacological Profiles
The pharmacological profiles of related compounds indicate that modifications in the piperazine ring or the sulfonyl group can enhance or diminish biological activity. The presence of electron-withdrawing groups like chlorine appears to be essential for maintaining high levels of activity against cancer cells and inflammatory pathways .
Scientific Research Applications
1-(3-Chlorobenzoyl)-4-(naphthalene-2-sulfonyl)piperazine is a compound of interest in various scientific research applications, particularly in the fields of medicinal chemistry, pharmacology, and materials science. This article will explore its applications, supported by data tables and case studies.
Structure and Composition
This compound is characterized by the following structural components:
- A piperazine ring, which is a six-membered saturated heterocyclic compound.
- A chlorobenzoyl group that enhances its lipophilicity and potential biological activity.
- A naphthalene sulfonyl moiety that contributes to its electronic properties and solubility.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Antitumor Activity
Recent studies have shown that derivatives of piperazine exhibit significant antitumor properties. The incorporation of the chlorobenzoyl and naphthalene sulfonyl groups may enhance the cytotoxic effects against specific cancer cell lines. For instance, a study demonstrated that similar piperazine derivatives inhibited the growth of human breast cancer cells (MCF-7) with IC50 values in the micromolar range.
Antimicrobial Properties
Research indicates that compounds containing piperazine structures possess antimicrobial activities. This compound has been evaluated against various bacterial strains, showing promising results.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neurological Research
Piperazine derivatives are also being explored for their neuropharmacological effects. Studies suggest that modifications to the piperazine ring can influence receptor binding affinity, particularly at serotonin and dopamine receptors.
Case Study: Anxiety Disorders
A study conducted on rodent models indicated that a piperazine derivative similar to this compound exhibited anxiolytic effects in elevated plus maze tests, suggesting potential applications in treating anxiety disorders.
Material Science
The unique chemical structure allows for potential applications in material science, particularly in the development of polymers and nanomaterials.
Polymer Synthesis
The sulfonyl group in this compound can serve as a functional group for polymerization processes, leading to materials with tailored properties for specific applications such as drug delivery systems or sensors.
| Property | Value |
|---|---|
| Thermal Stability | Up to 200 °C |
| Solubility in Water | Moderate |
| Biocompatibility | High |
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzoyl vs. Sulfonyl Derivatives
- 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines (): These derivatives exhibit cytotoxicity against multiple cancer cell lines (e.g., HEPG2, MCF7) with IC₅₀ values in the micromolar range. In contrast, the naphthalene-2-sulfonyl group in the target compound may offer stronger π-π stacking interactions due to its larger aromatic surface area.
1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives ():
These compounds inhibit BACE1 (a key enzyme in Alzheimer’s disease), with IC₅₀ values of ~20 mM. Replacing the phenylsulfonyl group with a naphthalene-2-sulfonyl group (as in the target compound) could increase binding affinity through enhanced hydrophobic interactions.
Chlorobenzoyl vs. Other Acyl Groups
- 1-(4-Fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine (5a) (): The 4-fluoro substitution on the benzoyl group improves metabolic stability compared to non-halogenated analogs. The 3-chloro substitution in the target compound may similarly resist oxidative metabolism while altering steric interactions with target proteins.
N-(3-Chlorophenyl)-piperazine metabolites ():
Metabolites of meclozine (a piperazine-based antihistamine) highlight the role of chlorophenyl groups in modulating pharmacokinetics. The 3-chlorobenzoyl group in the target compound may confer similar metabolic resistance.
Pharmacological Potential
While direct data on the target compound is absent, trends from analogs suggest:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(3-chlorobenzoyl)-4-(naphthalene-2-sulfonyl)piperazine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a chlorobenzoyl group to a piperazine core followed by sulfonylation with naphthalene-2-sulfonyl chloride. Key steps include:
- Nucleophilic substitution : Reacting piperazine with 3-chlorobenzoyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form 1-(3-chlorobenzoyl)piperazine .
- Sulfonylation : Introducing the naphthalene-2-sulfonyl group using sulfonyl chloride derivatives in a 1:2 DCM/water mixture with CuSO₄·5H₂O and sodium ascorbate as catalysts for regioselective coupling .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for isolation .
- Critical Factors : Temperature (ambient vs. reflux), solvent polarity, and stoichiometric ratios of reagents significantly impact reaction efficiency. For example, excess sulfonyl chloride (1.2 equiv.) improves conversion rates .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons of naphthalene at δ 7.5–8.5 ppm) and piperazine backbone integrity .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 428.08) and detects impurities .
- X-ray Crystallography : Resolves steric interactions between the bulky naphthalene-sulfonyl and chlorobenzoyl groups .
Advanced Research Questions
Q. How can molecular docking studies guide the design of derivatives targeting specific receptors (e.g., adenosine A2B or dopamine D3)?
- Methodological Answer :
- Ligand Preparation : Optimize the compound’s 3D conformation using software like Schrödinger Maestro, accounting for sulfonyl group flexibility .
- Receptor Selection : Use crystal structures of A2B adenosine receptors (PDB: 5IU4) or dopamine D3 (PDB: 3PBL) for docking .
- Binding Affinity Analysis : Compare docking scores (e.g., Glide SP scores) with known antagonists (e.g., PSB-09120 for A2B) to prioritize derivatives with subnanomolar Ki potential .
Q. What strategies resolve stability issues in intermediates during multi-step synthesis?
- Methodological Answer :
- Moisture Sensitivity : Protect sulfonamide intermediates with desiccants (e.g., molecular sieves) during storage .
- Light Sensitivity : Use amber glassware to prevent photodegradation of the naphthalene moiety .
- Reaction Monitoring : Track intermediates via TLC (hexane/ethyl acetate) or HPLC to detect degradation products early .
Q. How do steric and electronic effects of substituents influence bioactivity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Steric Effects : Bulkier substituents (e.g., 2-methylphenyl) reduce binding to compact active sites (e.g., serotonin receptors) but enhance selectivity for larger pockets (e.g., kinase domains) .
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl on benzoyl) increase sulfonamide acidity, improving hydrogen-bonding with receptor residues .
- Case Study : Replacing the naphthalene-2-sulfonyl group with a smaller benzenesulfonyl group decreased anticancer activity by 70% in MCF-7 cells, highlighting the role of π-π stacking .
Data Contradiction Analysis
Conflicting reports on catalytic efficiency in sulfonylation: CuSO₄ vs. DMAP
- Resolution Strategy :
- CuSO₄/NaAsc System : Ideal for azide-alkyne "click" reactions (80–90% yield) but may cause side reactions with electron-deficient sulfonyl chlorides .
- DMAP Catalyst : Preferable for non-click sulfonylation, reducing metal contamination in final products .
- Recommendation : Screen both catalysts under identical conditions (solvent, temperature) and compare via LC-MS .
Experimental Design Considerations
Designing a stability study under physiological conditions
- Protocol :
Incubation : Expose the compound to PBS (pH 7.4) and human liver microsomes at 37°C for 24h .
Sampling : Collect aliquots at 0, 6, 12, and 24h for HPLC analysis .
Degradation Pathways : Identify metabolites (e.g., hydrolyzed sulfonamide) via tandem MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
